molecular formula C4H3ClN2O B594707 5-Chloropyridazin-4-ol CAS No. 1245643-70-2

5-Chloropyridazin-4-ol

Cat. No.: B594707
CAS No.: 1245643-70-2
M. Wt: 130.531
InChI Key: GJPQSWZLTVFMDU-UHFFFAOYSA-N
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Description

5-Chloropyridazin-4-ol is a chemical compound with the molecular formula C4H3ClN2O It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the fifth position and a hydroxyl group at the fourth position on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyridazin-4-ol typically involves the chlorination of pyridazin-4-ol. One common method is the reaction of pyridazin-4-ol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent over-chlorination and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridazin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-chloropyridazin-4-one.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding pyridazin-4-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: 5-Chloropyridazin-4-one

    Reduction: Pyridazin-4-ol

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloropyridazin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential as ligands in coordination chemistry.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the development of agrochemicals and dyes due to its reactive nature and ability to form stable compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyridazin-4-ol: Lacks the chlorine atom at the fifth position, making it less reactive in certain substitution reactions.

    5-Bromopyridazin-4-ol: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.

    5-Fluoropyridazin-4-ol: Contains a fluorine atom, which can significantly alter its chemical properties and biological interactions.

Uniqueness

5-Chloropyridazin-4-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridazine ring. This combination allows for a diverse range of chemical reactions and potential applications. The chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterpart, pyridazin-4-ol. Additionally, the hydroxyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-chloro-1H-pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPQSWZLTVFMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745103
Record name 5-Chloropyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-70-2
Record name 5-Chloro-4-pyridazinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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